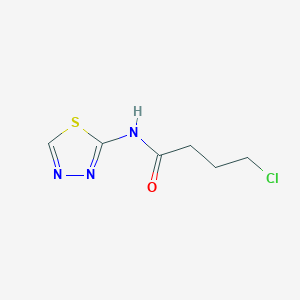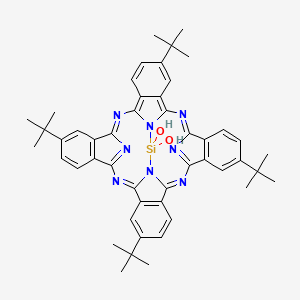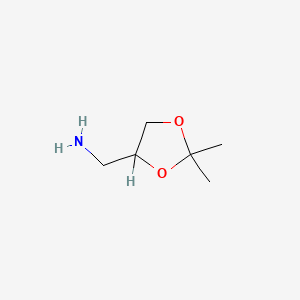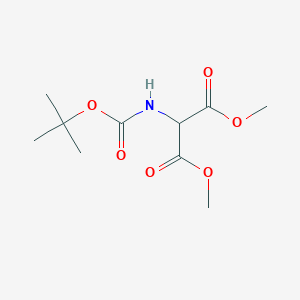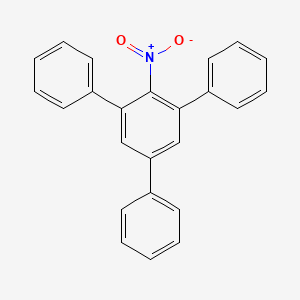
2,4,6-Triphenylnitrobenzene
説明
2,4,6-Triphenylnitrobenzene is a solid compound with the molecular formula C24H17NO2 . It appears as a white to slightly pale yellow crystal to powder .
Synthesis Analysis
2,4,6-Triphenylnitrobenzene can be prepared by direct nitration of 1,3,5-triphenylbenzene and by the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with nitromethane .Molecular Structure Analysis
The molecular weight of 2,4,6-Triphenylnitrobenzene is 351.41 . The compound’s structure consists of a nitrobenzene ring substituted with three phenyl groups .Physical And Chemical Properties Analysis
2,4,6-Triphenylnitrobenzene has a melting point range of 144.0 to 148.0 °C . .科学的研究の応用
Forensic Science Trace Analysis
2,4,6-Triphenylnitrobenzene can be used in forensic science for trace analysis to determine the preparation routes of related compounds. By analyzing the nitrate sources and concentrations, forensic experts can gather evidence about the synthetic pathways used in illicit drug production .
Chemical Synthesis Intermediate Compound
This compound serves as an intermediate in organic synthesis. Its chemical structure allows for various reactions, including reductions and substitutions, which are fundamental in creating more complex molecules for pharmaceuticals and other chemical products .
Proteomics Research Biochemical Studies
In proteomics, 2,4,6-Triphenylnitrobenzene is utilized as a biochemical tool to study protein interactions and functions. Its molecular properties can help in understanding the biochemical pathways and mechanisms within cells .
Electrochemistry Redox Reactions
The electrochemical properties of 2,4,6-Triphenylnitrobenzene make it a subject of study in redox reactions. Researchers can explore its electron transfer processes and potential applications in energy storage or conversion systems .
Material Science Electronic Materials
Due to its electronic properties, this compound may be researched for its potential use in electronic materials such as semiconductors or conductive polymers. Its stability and conductivity under various conditions are of particular interest .
Pharmaceutical Research Drug Development
The structural features of 2,4,6-Triphenylnitrobenzene could be explored for drug development. Its phenyl groups might interact with biological targets, leading to potential therapeutic applications .
Analytical Chemistry Chromatography Standards
It can be used as a standard in chromatographic analysis due to its distinct chemical signature. This helps in calibrating instruments and ensuring accurate measurement of other substances .
Environmental Science Pollutant Degradation
Research might investigate the degradation pathways of 2,4,6-Triphenylnitrobenzene as a model pollutant. Understanding its breakdown could inform environmental cleanup strategies .
Safety and Hazards
When handling 2,4,6-Triphenylnitrobenzene, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
Relevant Papers One relevant paper titled “On the electrochemistry of 2, 4, 6-triphenylnitrobenzene and related compounds” discusses the electrochemistry of 2,4,6-Triphenylnitrobenzene .
特性
IUPAC Name |
2-nitro-1,3,5-triphenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2/c26-25(27)24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRVMYZAKLXTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389308 | |
| Record name | 2,4,6-Triphenylnitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triphenylnitrobenzene | |
CAS RN |
10368-47-5 | |
| Record name | 2,4,6-Triphenylnitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the electrochemical behavior of 2,4,6-Triphenylnitrobenzene?
A1: Cyclic voltammetry studies reveal that 2,4,6-Triphenylnitrobenzene undergoes two reversible one-electron reductions in dimethylformamide (DMF) []. This electrochemical behavior suggests the formation of a stable radical anion intermediate. Furthermore, preparative reduction of 2,4,6-Triphenylnitrobenzene yields 2,4,6-Triphenylaniline under various conditions, including acidic, alkaline, and in the presence of acetic anhydride []. Interestingly, a stable violet radical anion with a broad absorption maximum at 682 nm is formed during reduction in dry DMF []. This indicates the compound's potential for applications involving electron transfer processes.
Q2: How do the phenyl groups in 2,4,6-Triphenylnitrobenzene influence its reactivity?
A2: The three phenyl groups in 2,4,6-Triphenylnitrobenzene act as electron-donating groups during reduction reactions []. This behavior is similar to that observed with ortho or para hydroxyl or amino groups, suggesting their influence on the compound's electron density and, consequently, its reactivity.
Q3: Can you describe a synthesis method for 2,4,6-Triphenylnitrobenzene?
A3: One reported method involves the reaction of nitromethane with an excess of benzaldehyde in the presence of triethylamine as a base []. This reaction leads to the formation of 2,4,6-Triphenylnitrobenzene through a cyclization and subsequent aromatization process.
Q4: Are there any structural insights into 2,4,6-Triphenylnitrobenzene available?
A4: Structural studies have revealed that the nitro group in 2,4,6-Triphenylnitrobenzene is twisted out of the plane of the aromatic ring by approximately 64-65 degrees []. This twist is attributed to steric hindrance between the nitro group and the ortho phenyl substituents. This structural information is crucial for understanding the compound's reactivity and potential interactions with other molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



